Regioisomeric Purity: 4-Position vs 3-Position Fluoroethyl Substitution
The target compound differs from its closest structural isomer, 3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile (CAS 2091158-78-8), by the position of the fluoroethyl group on the piperidine ring and the absence of a hydroxyl group. This positional isomerism results in distinct chemical and physical properties, making the target compound a non-interchangeable chemical entity for synthesis . The target compound has a molecular weight of 198.24 g/mol, while the 3-substituted analog has a molecular weight of 214.24 g/mol due to the additional hydroxyl group .
| Evidence Dimension | Molecular weight and substitution position |
|---|---|
| Target Compound Data | Molecular Weight: 198.24 g/mol; 4-(2-fluoroethyl) substitution; no hydroxyl group. |
| Comparator Or Baseline | 3-(3-(2-Fluoroethyl)-4-hydroxypiperidin-1-yl)-3-oxopropanenitrile (CAS 2091158-78-8); Molecular Weight: 214.24 g/mol; 3-(2-fluoroethyl) substitution with a 4-hydroxyl group. |
| Quantified Difference | A molecular weight difference of 16.00 g/mol and a distinct regioisomeric structure. |
| Conditions | Chemical structure comparison based on vendor-reported specifications. |
Why This Matters
Procurement of the precise regioisomer is critical in fragment-based drug discovery (FBDD) where SAR is exquisitely sensitive to positional modifications; ordering the incorrect isomer will lead to invalid structure-activity relationship data.
